molecular formula C16H26FN3Si B12521019 1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- CAS No. 685513-93-3

1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-

Cat. No.: B12521019
CAS No.: 685513-93-3
M. Wt: 307.48 g/mol
InChI Key: ZINXVTOHYWMDLG-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-B]pyridine core, a fluorine atom, and a tris(1-methylethyl)silyl group. The combination of these functional groups imparts unique chemical properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-B]pyridine core, followed by the introduction of the fluorine atom and the tris(1-methylethyl)silyl group. The reaction conditions for each step vary, but common reagents include halogenating agents, silylating agents, and catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- can be compared with other similar compounds, such as:

  • 1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid
  • 4,5-Dichloro-1H-pyrrolo[2,3-B]pyridine
  • 1H-Pyrrolo[2,3-B]pyridin-5-ol These compounds share the pyrrolo[2,3-B]pyridine core but differ in their functional groups, which impart different chemical properties and potential applications. The uniqueness of 1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]- lies in its specific combination of a fluorine atom and a tris(1-methylethyl)silyl group, which may enhance its stability, reactivity, and biological activity.

Properties

IUPAC Name

4-fluoro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26FN3Si/c1-10(2)21(11(3)4,12(5)6)20-8-7-13-15(17)14(18)9-19-16(13)20/h7-12H,18H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINXVTOHYWMDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26FN3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301153809
Record name 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685513-93-3
Record name 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=685513-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301153809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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